molecular formula C16H13Cl2N5O B2694153 5-[(4-Chlorophenyl)amino]-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1225189-61-6

5-[(4-Chlorophenyl)amino]-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2694153
CAS No.: 1225189-61-6
M. Wt: 362.21
InChI Key: JIBNJANUSKEACC-UHFFFAOYSA-N
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Description

5-[(4-Chlorophenyl)amino]-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule based on the 1,2,3-triazole scaffold, a heterocyclic framework of significant interest in modern medicinal chemistry and drug discovery. This compound features a carboxamide bridge connecting a 1,2,3-triazole core to a (4-chlorophenyl)methyl group, and the triazole ring is further substituted with a (4-chlorophenyl)amino moiety. This specific architecture is designed for structure-activity relationship (SAR) studies, particularly in the investigation of pharmacologically active triazole-carboxamide hybrids. The 1,2,3-triazole-4-carboxamide motif is a privileged structure in pharmaceutical research, known for its versatile biological activities. Compounds sharing this core structure have demonstrated considerable potential as potent and selective inhibitors of biological targets such as the Pregnane X Receptor (PXR), a nuclear receptor that regulates drug metabolism . The structural features of this reagent, including the chlorophenyl substitutions, are consistent with those explored in the development of novel PXR antagonists and inverse agonists, which are valuable tools for mitigating adverse drug-drug interactions and overcoming treatment resistance in cancer therapy . Furthermore, 1,2,3-triazolyl-4-carboxamide derivatives are actively investigated for their antiproliferative properties against various cancer cell lines, including lung cancer (A549) and melanoma, and some analogs have progressed to preclinical studies . Beyond oncology, this chemical class is also explored for its fungicidal, antiviral, and antimicrobial activities, making it a versatile scaffold for hit-to-lead optimization campaigns across multiple therapeutic areas . This product is provided for research use only and is intended for utilization by qualified scientific professionals in laboratory settings. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-(4-chloroanilino)-N-[(4-chlorophenyl)methyl]triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N5O/c17-11-3-1-10(2-4-11)9-19-16(24)14-15(22-23-21-14)20-13-7-5-12(18)6-8-13/h1-8,14-15,20-23H,9H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYSIBWIZFOJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[(4-Chlorophenyl)amino]-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in the context of anticancer and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and structural activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C16H14Cl2N4OC_{16}H_{14}Cl_2N_4O with a molecular weight of approximately 396.67 g/mol. The compound features a triazole ring, which is known for its role in various pharmacological activities.

Anticancer Activity

Research indicates that compounds containing triazole moieties exhibit significant anticancer properties. In vitro studies have demonstrated that derivatives of triazoles can induce apoptosis in cancer cells. For instance, studies involving similar triazole derivatives have shown cytotoxic effects against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines. The median inhibitory concentration (IC50) values for these compounds often range from 2 µg/mL to 10 µg/mL, suggesting potent activity against these cancer types .

Table 1: Summary of Anticancer Activity

Compound NameIC50 (µg/mL)Cell Line
Compound 4i2.32MCF-7
Compound 4f5.36MCF-7
Compound 4c3.21HepG2

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives have been explored for their antimicrobial activities. Studies have shown that certain triazole compounds exhibit significant inhibition against various bacterial strains and fungi. The presence of halogen substituents (such as chlorine) in the phenyl rings has been correlated with enhanced antimicrobial efficacy .

The biological activity of this compound is largely attributed to its ability to interact with cellular targets involved in cell proliferation and survival pathways:

  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
  • Enzyme Inhibition : Triazoles are known to inhibit enzymes such as carbonic anhydrase and various kinases that are crucial for tumor growth and survival.

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazole derivatives, including the compound . The study found that modifications in the structure significantly influenced biological activity:

  • Modification Effects : The introduction of different substituents on the phenyl rings was shown to enhance cytotoxicity.
  • In Vivo Studies : Animal models demonstrated that certain derivatives effectively reduced tumor size compared to controls.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that derivatives of triazole compounds exhibit notable antimicrobial properties. For instance, studies on similar triazole derivatives indicate that they can be effective against a range of pathogens, including bacteria and fungi. The compound has been synthesized and tested for its antimicrobial efficacy, showing promising results against several strains of bacteria, including Staphylococcus aureus and Escherichia coli .

PXR Modulation
The compound has been investigated for its role as a modulator of the Pregnane X Receptor (PXR), which is crucial in drug metabolism. A related study identified triazole-4-carboxamide derivatives as potent PXR antagonists with low nanomolar IC50 values, suggesting potential therapeutic applications in managing drug interactions and adverse effects associated with PXR activation .

Agricultural Applications

Fungicides
Triazole compounds are widely recognized for their fungicidal properties. The compound's structural characteristics allow it to inhibit the growth of various fungal pathogens affecting crops. Research indicates that modifications to the triazole structure can enhance fungicidal activity, making it a candidate for developing new agricultural fungicides .

Herbicides
In addition to fungicidal properties, triazoles have shown potential as herbicides. The compound can be formulated to target specific weed species while minimizing harm to crops, thus improving agricultural yield and sustainability.

Materials Science

Polymer Chemistry
The incorporation of triazole derivatives into polymer matrices has been explored for developing materials with enhanced thermal stability and mechanical properties. The compound's ability to form strong intermolecular interactions can lead to improved performance characteristics in polymers used for various applications, including coatings and composites .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated the efficacy of triazole derivativesShowed significant inhibition against Staphylococcus aureus and Escherichia coli
PXR Modulation ResearchInvestigated the role of triazole compounds in drug metabolismIdentified as potent antagonists with low nanomolar IC50 values
Agricultural ApplicationsTested fungicidal properties on crop pathogensDemonstrated effective inhibition of fungal growth
Polymer Chemistry StudyExplored incorporation into polymer matricesEnhanced thermal stability and mechanical properties observed

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a broader class of 1-aryl-1H-1,2,3-triazole-4-carboxamides. Below is a systematic comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name / Refcode Substituents (Triazole Positions) Molecular Weight Key Biological Activity/Properties Source/Reference
Target Compound 5-(4-Cl-C6H4)NH; N-(4-Cl-C6H4CH2) Not provided N/A (structural focus)
ZIPSEY (I) 5-CH3; N-(1-hydroxy-3-phenylpropan-2-yl) Not provided Anticancer (structural motif)
LELHOB (II) 5-CH3; N-(3-phenyl-1,2-oxazol-5-ylmethyl) Not provided Anticancer (structural motif)
LOHWIP (III) 5-CF3; N-morpholino Not provided Anticancer (c-Met inhibition)
5-(CF3)-1-(4-Cl-C6H4)-triazole-4-carboxamide 5-CF3; N-(3-fluoro-4-thienopyrimidinylphenyl) Not provided IC50 for c-Met inhibition; GP = 68.09% (NCI-H522 cells)
CAI (5-amino-1-(4'-Cl-benzoyl-3,5-diCl-benzyl)-triazole-4-carboxamide) 5-NH2; N-(4'-Cl-benzoyl-3,5-diCl-benzyl) ~470 g/mol (estimated) Calcium influx inhibition; Phase I clinical trial (refractory cancer)
5-(4-Cl-C6H4)-pyrazole-3-carboxamide Pyrazole core; 3-carboxamide substituent Not provided CB1 antagonist (IC50 = 0.139 nM)
5-Amino-N-(2-Cl-C6H4CH2)-1-(4-CF3O-C6H4)-triazole-4-carboxamide 5-NH2; N-(2-Cl-C6H4CH2); 1-(4-CF3O-C6H4) ~435 g/mol (estimated) Structural analog with enhanced lipophilicity

Key Observations

Structural Variations :

  • Triazole vs. Pyrazole Cores : The pyrazole analog (Table 1, last row) exhibits potent CB1 receptor antagonism (IC50 = 0.139 nM), whereas triazole derivatives prioritize anticancer activity (e.g., c-Met inhibition in NCI-H522 cells). The triazole's stability and hydrogen-bonding capacity may favor prolonged target engagement.
  • Substituent Effects :

  • Chlorophenyl Groups : The target compound’s dual 4-chlorophenyl groups likely enhance hydrophobic interactions in biological targets, similar to CAI’s 4'-chlorobenzoyl moiety.
  • Amino vs. Methyl/CF3 Groups: The 5-amino substituent in CAI and other analogs (e.g., ZIPSEY) may contribute to hydrogen bonding with enzymatic targets, while 5-CF3 or 5-CH3 groups (LOHWIP, LELHOB) improve steric bulk and electron-withdrawing effects.

Biological Activity: Anticancer Potential: Compounds like LOHWIP (5-CF3, N-morpholino) and the c-Met inhibitor (GP = 68.09%) highlight the role of electron-deficient substituents in enhancing cytotoxicity. The target compound’s lack of polar groups (e.g., morpholino) may limit solubility but improve membrane permeability. Metabolic Stability: CAI’s benzophenone metabolite (M1) lacks pharmacological activity, underscoring the importance of intact triazole-carboxamide structures. The target compound’s dual chlorophenyl groups may slow oxidative metabolism.

The target compound’s chlorophenyl groups balance moderate lipophilicity with aromatic π-π stacking. Molecular Weight: Most analogs fall within 350–470 g/mol, adhering to Lipinski’s rules for drug-likeness. The target compound’s molecular weight is likely comparable.

Q & A

Q. What experimental designs mitigate batch-to-batch variability in biological activity?

  • Answer :
  • Strict QC protocols : Require ≥95% purity (HPLC) and identical storage conditions (−20°C under argon) for all batches .
  • Blinded replicates : Perform assays in triplicate across independent labs to control for technician bias .

Tables

Table 1 : Key Physicochemical Properties

PropertyValueMethod (Source)
Molecular Weight375.25 g/molESI-MS
LogP3.8 ± 0.2HPLC (Shimadzu C18 column)
Aqueous Solubility (pH 7)12 µMNephelometry

Table 2 : Common Impurities and Mitigation Strategies

ImpuritySourceRemoval Method
Dechlorinated byproductIncomplete aryl couplingColumn chromatography (SiO₂)
Oxidized triazoleAir exposure during synthesisInert atmosphere (N₂/Ar)

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